N'-cyclopropanecarbonyl-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide
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Overview
Description
N’-cyclopropanecarbonyl-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a prop-2-yn-1-yl group and a cyclopropanecarbonyl group, making it a unique molecule for study in synthetic chemistry and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclopropanecarbonyl-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 1-(prop-2-yn-1-yl)piperidine with cyclopropanecarbonyl chloride in the presence of a base to form the intermediate compound, which is then reacted with hydrazine hydrate to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-cyclopropanecarbonyl-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclopropanecarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-cyclopropanecarbonyl-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-cyclopropanecarbonyl-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or experimental effects .
Comparison with Similar Compounds
Similar Compounds
N-(prop-2-yn-1-yl)pyridin-2-amines: Similar in structure but with a pyridine ring instead of a piperidine ring.
Cyclopropanecarbonyl derivatives: Compounds with the cyclopropanecarbonyl group attached to different molecular frameworks.
Uniqueness
N’-cyclopropanecarbonyl-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N'-(cyclopropanecarbonyl)-1-prop-2-ynylpiperidine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-8-16-9-4-3-5-11(16)13(18)15-14-12(17)10-6-7-10/h1,10-11H,3-9H2,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDCHEVXXSSZSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCCC1C(=O)NNC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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